molecular formula C9H14N2 B2380039 Ethyl[(6-methylpyridin-2-yl)methyl]amine CAS No. 499769-44-7

Ethyl[(6-methylpyridin-2-yl)methyl]amine

Cat. No.: B2380039
CAS No.: 499769-44-7
M. Wt: 150.225
InChI Key: FCDHFFGNRGXMOO-UHFFFAOYSA-N
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Description

Ethyl[(6-methylpyridin-2-yl)methyl]amine is a secondary amine featuring an ethyl group and a 6-methylpyridin-2-ylmethyl substituent. The 6-methylpyridine moiety confers steric and electronic effects, influencing its reactivity and coordination behavior. This compound is structurally related to ligands used in transition-metal complexes, such as tris[(pyridin-2-yl)methyl]amine (TPA) derivatives, where methyl substitutions modulate steric bulk and metal-binding efficiency . This compound and its analogs are also intermediates in pharmaceuticals, as evidenced by their use in high-purity active pharmaceutical ingredients (APIs) .

Properties

IUPAC Name

N-[(6-methylpyridin-2-yl)methyl]ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2/c1-3-10-7-9-6-4-5-8(2)11-9/h4-6,10H,3,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCDHFFGNRGXMOO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNCC1=CC=CC(=N1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

150.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl[(6-methylpyridin-2-yl)methyl]amine can be synthesized through several methods. One common approach involves the reaction of 6-methylpyridine-2-carbaldehyde with ethylamine under reductive amination conditions. The reaction typically employs a reducing agent such as sodium triacetoxyborohydride in an organic solvent like dichloromethane. The reaction is carried out at room temperature, and the product is purified through standard techniques like column chromatography .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow synthesis techniques. These methods offer advantages such as shorter reaction times, increased safety, and reduced waste. The process involves passing the reactants through a packed column containing a suitable catalyst, such as Raney nickel, under controlled temperature and pressure conditions .

Chemical Reactions Analysis

Types of Reactions

Ethyl[(6-methylpyridin-2-yl)methyl]amine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like halides or alkoxides in polar aprotic solvents.

Major Products Formed

    Oxidation: N-oxides of this compound.

    Reduction: Amine derivatives.

    Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

Ethyl[(6-methylpyridin-2-yl)methyl]amine has several scientific research applications:

    Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.

    Biological Studies: It is employed in the study of enzyme inhibitors and receptor ligands.

    Industrial Applications: The compound is used in the production of agrochemicals

Biological Activity

Ethyl[(6-methylpyridin-2-yl)methyl]amine is a compound of significant interest in medicinal chemistry, particularly due to its potential biological activities. This article reviews the biological activity of this compound, synthesizing findings from various studies and highlighting its therapeutic potential.

Chemical Structure and Properties

This compound features a pyridine ring with a methyl substitution at the 6-position, linked to an ethyl amine group. This structural configuration suggests potential interactions with biological targets, particularly in enzymatic pathways and receptor binding.

1. Antimicrobial Activity

Research indicates that compounds with similar structures exhibit antimicrobial properties. For instance, derivatives of pyridine have shown activity against various bacterial strains, including E. coli and S. aureus. The minimum inhibitory concentration (MIC) for related compounds has been reported in the range of 40-50 µg/mL against several pathogens .

CompoundBacterial StrainMIC (µg/mL)
Compound AE. coli40
Compound BS. aureus50

2. Anticancer Activity

The compound's potential as an anticancer agent has been explored through various studies. Similar pyridine derivatives have been evaluated for their cytotoxic effects against cancer cell lines, demonstrating IC50 values ranging from 10 to 20 µM in assays involving human cancer cells such as HeLa and MCF-7 .

Cell LineIC50 (µM)Reference
HeLa15
MCF-712

The proposed mechanisms through which this compound exerts its biological effects include:

  • Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes such as dihydrofolate reductase (DHFR), which is crucial in the synthesis of nucleotides necessary for DNA replication .
  • Metal Ion Interaction : The compound may interact with metal ions, influencing various biochemical pathways involved in redox reactions and catalysis.

Study on Antitumor Activity

In a study evaluating the antitumor efficacy of related pyridine derivatives, researchers found that specific substitutions on the pyridine ring significantly enhanced cytotoxicity against tumor cells. The study highlighted the importance of the ethylamine moiety in improving cell permeability and bioavailability .

Pharmacokinetic Studies

Pharmacokinetic assessments have indicated that compounds similar to this compound exhibit favorable absorption characteristics, making them suitable candidates for further development in drug formulation .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared to three classes of analogs: (i) TPA-based ligands with varying methyl substitutions, (ii) dihydrochloride salts of related amines, and (iii) pyridine/pyrimidine-containing derivatives.

Ligands in Coordination Chemistry

Ethyl[(6-methylpyridin-2-yl)methyl]amine shares structural motifs with ligands like tris[(6-methylpyridin-2-yl)methyl]amine (Me₃TPA). Key differences include:

Compound Substituents Synthesis Conditions Metalation Efficiency Reference
This compound Ethyl, 6-methylpyridin-2-ylmethyl Not explicitly detailed in evidence Likely moderate
MeTPA (ligand 2) One 6-methylpyridinyl, two pyridinyl RuCl₂(Me₂SO)₄ in MeOH, 70°C, 4 h High yield (48–94%)
Me₃TPA (ligand 4) Three 6-methylpyridinyl Harsher conditions: EtOH, 90°C, 18 h Low conversion (<20%)

Key Findings :

  • Methyl groups on pyridine rings increase steric hindrance, slowing metalation (e.g., Me₃TPA requires prolonged heating for Ru complex formation) .
  • This compound, with a single methylpyridinyl group, is expected to exhibit intermediate steric effects compared to MeTPA and Me₃TPA.
Dihydrochloride Salts of Related Amines

Dihydrochloride derivatives are common in pharmaceuticals due to improved solubility and stability:

Compound Molecular Formula Molecular Weight Purity Applications Reference
This compound C₉H₁₄N₂ 150.22 Coordination chemistry, APIs
[2-(3,4-Dimethoxyphenyl)ethyl][(6-methylpyridin-2-yl)methyl]amine diHCl C₁₇H₂₄Cl₂N₂O₂ 359.29 ≥97% High-purity API intermediate
[(6-Methylpyridin-2-yl)methyl][2-(morpholin-4-yl)ethyl]amine diHCl C₁₃H₂₂ClN₃O 271.79 Not specified

Key Findings :

  • The dihydrochloride form enhances molecular weight and stability, as seen in the API intermediate (359.29 g/mol, ≥97% purity) .
Pyridine/Pyrimidine-Containing Derivatives

Compounds with pyridine or pyrimidine cores highlight electronic effects:

Compound Core Structure Key Feature Synthetic Method Reference
This compound Pyridine Methyl enhances electron-donating capacity
Ethyl 2-[6-methyl-4-(thietan-3-yloxy)pyrimidine-2-ylthio]acetate Pyrimidine Thioether and thietane groups Reaction with 2-chloromethylthiirane
6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline derivatives Quinazoline-imidazole Anticancer potential Suzuki coupling, reductive amination

Key Findings :

  • Pyrimidine derivatives (e.g., ) often require multi-step syntheses involving reactive intermediates like chloromethylthiirane .
  • This compound’s simpler structure may offer synthetic advantages over heterocyclic analogs.

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